molecular formula C16H20N2O3 B5104763 2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide CAS No. 959240-03-0

2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide

Cat. No.: B5104763
CAS No.: 959240-03-0
M. Wt: 288.34 g/mol
InChI Key: PZVMUEQGZZOUQK-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is an organic compound with a complex structure that includes aromatic rings, an isoxazole ring, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,3-dimethylphenol with a suitable alkylating agent to form 2,3-dimethylphenoxy intermediate.

    Isoxazole Ring Formation: The next step involves the synthesis of the 5-methyl-3-isoxazolyl moiety, which can be achieved through cyclization reactions involving appropriate precursors.

    Amide Bond Formation: Finally, the phenoxy intermediate and the isoxazole derivative are coupled under amide bond-forming conditions, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the isoxazole moiety can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or borane complexes are common reducing agents.

    Substitution: Halogenating agents or nitrating agents can be used for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the aromatic rings and the isoxazole ring.

    Reduction: Amines derived from the reduction of the amide group.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide exerts its effects depends on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: The compound could modulate biochemical pathways related to inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dimethylphenoxy)-2-methylpropanamide: Lacks the isoxazole ring, which may result in different biological activity.

    2-(2,3-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide: Has a different alkyl chain length, which can affect its chemical properties and applications.

Uniqueness

2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is unique due to the presence of both the isoxazole ring and the specific substitution pattern on the aromatic ring, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-10-7-6-8-13(12(10)3)20-16(4,5)15(19)17-14-9-11(2)21-18-14/h6-9H,1-5H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVMUEQGZZOUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)(C)C(=O)NC2=NOC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401155672
Record name 2-(2,3-Dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401155672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-03-0
Record name 2-(2,3-Dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959240-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Dimethylphenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401155672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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